molecular formula C7H11N3O3 B2485304 Ethyl 5-(dimethylamino)-1,3,4-oxadiazole-2-carboxylate CAS No. 50878-77-8

Ethyl 5-(dimethylamino)-1,3,4-oxadiazole-2-carboxylate

Cat. No.: B2485304
CAS No.: 50878-77-8
M. Wt: 185.183
InChI Key: RQCRGNGVGUZTPH-UHFFFAOYSA-N
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Description

This compound is a derivative of oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . The dimethylamino group and the ethyl carboxylate group suggest that this compound could have interesting chemical properties, such as being a potential intermediate in the synthesis of various organic compounds .


Synthesis Analysis

While the specific synthesis for this compound isn’t available, similar compounds are often synthesized through methods like the Michael addition or the Friedel-Crafts acylation .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as FTIR, 1H-NMR, and GPC .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined by techniques such as dynamic light scattering (DLS) in chloroform .

Scientific Research Applications

  • Synthesis of Related Compounds :

    • Ethyl (heteroalkylidene)aminopyrazole-4-carboxylates, related to Ethyl 5-(dimethylamino)-1,3,4-oxadiazole-2-carboxylate, are used to synthesize 5-amino-4,5-dihydropyrazolo[3,4-d]pyrimidin-4-ones, which are important in medicinal chemistry (Maqestiau & Eynde, 1987).
    • Another related compound, ethyl 4-[1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methylideneamino]thiazole-5-carboxylate, is transformed into various derivatives, showing the versatility of these compounds in synthetic chemistry (Albreht et al., 2009).
  • Structural Analysis and Isomerism :

    • Studies on related oxadiazoles have shown interesting structural properties, like rotational, geometrical, and tautomeric isomerism, which are significant in understanding their chemical behavior (Nagao et al., 2002).
  • Building Blocks in Medicinal Chemistry :

    • Ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate, a compound similar to this compound, serves as a versatile building block for synthesizing biologically relevant molecules (Jakopin, 2018).
  • Antibacterial and Antimicrobial Applications :

    • Bis-1,3,4-Oxadiazole derivatives, which are chemically related to this compound, have been synthesized and investigated for their antibacterial activity against various bacterial strains (Rohand et al., 2019).
  • Synthesis of Pyrazole and Pyrimidine Derivatives :

    • Compounds related to this compound are used in the synthesis of pyrazolecarboxylates, which are important intermediates in the formation of pyrazole rings, a key component in various pharmaceutical compounds (Hanzlowsky et al., 2003).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, in the case of a similar compound, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, it is used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds .

Future Directions

The future directions for this compound could involve its use in the synthesis of dyes, pigments, or other organic compounds. It could also be studied for its potential applications in medical, biological, and chemical sciences .

Properties

IUPAC Name

ethyl 5-(dimethylamino)-1,3,4-oxadiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3/c1-4-12-6(11)5-8-9-7(13-5)10(2)3/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCRGNGVGUZTPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(O1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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